![molecular formula C10H10N4OS B2980091 3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile CAS No. 717140-67-5](/img/structure/B2980091.png)

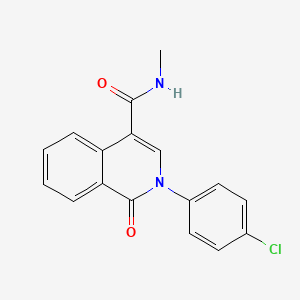

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazole-based compounds, which have been studied extensively for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

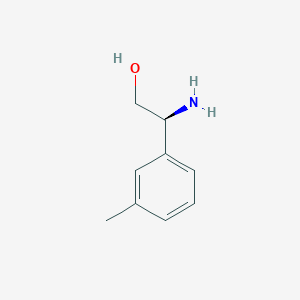

Synthesis of Amino Sugars and Derivatives

Amino sugars are crucial in the development of various pharmaceuticals and have been a focus of synthetic chemistry research. The synthesis of long-chain amino sugars utilizing thiazoles as auxiliaries is one such application. This process involves the transformation of nitrile oxide-furan cycloadduct thiazole into dialdoidofuranose derivatives, further leading to the creation of C7 and C8 homologues through chain extension reactions (Dondoni et al., 1988).

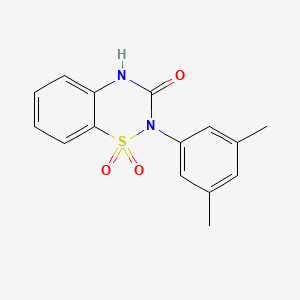

Preparation of Oxazolines and Thiazolines

Oxazolines and thiazolines are important heterocyclic compounds with applications in organic synthesis and pharmaceuticals. A study demonstrated the facile syntheses of these compounds under microwave irradiation, using N-acylbenzotriazoles. This method offers a mild condition approach to preparing chiral oxazoline and thiazoline derivatives with high yields (Katritzky et al., 2004).

Anticancer Assessment of Derivatives

The synthesis and assessment of new 2-amino-3-cyanopyridine derivatives for their anticancer activity represent another significant area of research. By reacting the 2-Aminonicotinonitrile derivative with various reagents, a range of derivatives was produced, which were then evaluated for their potential anticancer properties (Mansour et al., 2021).

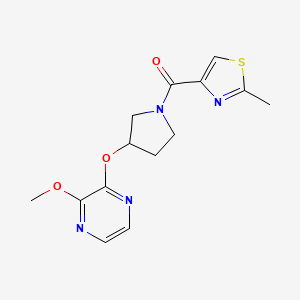

Heterocyclic Scaffold Synthesis

The creation of heterocyclic scaffolds, such as 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione, is crucial for developing new pharmaceuticals. This synthesis process involves condensation and subsequent reactions leading to a diverse library of compounds with potential biological activities (Milinkevich et al., 2008).

Applications in Synthesis of Novel Heterocyclic Compounds

The use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances demonstrates the versatility of these compounds in chemical synthesis. These substances have shown promising antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Behbehani et al., 2011).

Eigenschaften

IUPAC Name |

3-[2-cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-3-1-5-14(6-2-4-12)10-13-7-9(8-15)16-10/h7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNPJDATMWLHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N(CCC#N)CCC#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)